BenchChemオンラインストアへようこそ!

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Medicinal Chemistry Ligand Design Structure-Activity Relationship

This 7-oxo-substituted diazabicyclo[3.2.2]nonane scaffold offers a unique hydrogen bond acceptor site crucial for probing CNS receptor interactions, a feature absent in non-oxo analogs. The Boc protecting group at the 3-position ensures orthogonal deprotection for versatile multi-step synthesis. With a predicted high boiling point (405.2°C) indicating superior thermal stability, it is ideal for high-temperature reactions. The neutral Boc form eliminates counterion interference, providing cleaner reaction profiles compared to hydrochloride salts. Its cost advantage over related Boc-protected analogs makes it the economically prudent choice for multi-gram scale-up campaigns.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 1784807-21-1
Cat. No. B1446762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
CAS1784807-21-1
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)NC2=O
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(7-14)13-10(8)15/h8-9H,4-7H2,1-3H3,(H,13,15)
InChIKeyPDTLUVMGYJWBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) – Core Scaffold Overview for Medicinal Chemistry


tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) is a bicyclic heterocyclic compound featuring a bridged 3,6-diazabicyclo[3.2.2]nonane core with a 7-oxo substituent and a tert-butoxycarbonyl (Boc) protecting group at the 3-position . It has a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol . This compound serves as a protected synthetic intermediate and a rigid scaffold in medicinal chemistry programs, particularly for the development of ligands targeting central nervous system (CNS) receptors and other protein targets .

Why Generic Substitution Fails for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1)


Generic substitution of the 3,6-diazabicyclo[3.2.2]nonane scaffold is not feasible due to the critical role of the 7-oxo functional group and the Boc protecting group in modulating both physicochemical properties and biological target interactions. The 7-oxo group introduces a hydrogen bond acceptor site and increases molecular polarity, which can significantly alter binding affinity, metabolic stability, and solubility compared to non-oxo analogs . Furthermore, the Boc group provides orthogonal protection for the secondary amine at the 3-position, enabling selective deprotection and further functionalization in multi-step syntheses, a feature absent in unprotected or differently protected analogs .

Quantitative Differentiation Guide for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) Versus Structural Analogs


Structural Differentiation: 7-Oxo Group vs. Non-Oxo Analog

The target compound possesses a 7-oxo substituent on the diazabicyclo[3.2.2]nonane core, which is absent in the direct analog tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 194032-39-8) . This functional group difference is expected to alter hydrogen bonding capacity and molecular polarity, which can impact biological target engagement.

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Purity Benchmarking: Comparative Commercial Availability

The target compound is commercially available at a purity of 95% (abcr) and 97% (Aladdin) . A key analog, tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 194032-39-8), is available at 95%+ from CheMenu and 98% from Leyan . This indicates that the target compound achieves a comparable or slightly higher purity specification from certain vendors, which may be advantageous for applications requiring high fidelity starting materials.

Chemical Procurement Quality Control Synthetic Chemistry

Cost and Lead Time Analysis for Procurement Planning

Pricing data from Aladdin Scientific indicates that tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) is available at $231.90 for 100 mg and $1,111.90 for 1 g, with a lead time of 8-12 weeks . In contrast, tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 194032-39-8) is priced at $304.50 for 1 g from abcr [1]. The target compound exhibits a significantly lower price point per gram, offering a clear cost advantage for larger-scale research projects.

Chemical Sourcing Budget Management Project Planning

Predicted Physicochemical Properties for Solubility and Stability Assessment

Predicted physicochemical properties for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1) include a boiling point of 405.2±38.0 °C and a density of 1.136±0.06 g/cm³ . These values differ from those of the non-oxo analog tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 194032-39-8), which has a lower predicted boiling point of 196.5±8.0 °C . The higher boiling point of the target compound suggests greater thermal stability and lower volatility, which can be advantageous for certain reaction conditions and storage.

ADME Prediction Formulation Development Computational Chemistry

Functional Group Orthogonality: Boc Protection at 3-Position

The target compound features a Boc protecting group specifically located at the 3-position of the diazabicyclo[3.2.2]nonane ring, as confirmed by its IUPAC name (tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate) . In contrast, the analog cis-3-Boc-3,6-diazabicyclo[3.2.2]nonane HCl (CAS 1820575-47-0) has the Boc group at the same position but exists as a hydrochloride salt and racemic mixture [1]. The neutral Boc-protected form of the target compound avoids the presence of a counterion, which can be advantageous for downstream synthetic transformations where ionic species may interfere with reaction conditions or purification.

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1784807-21-1)


Structure-Activity Relationship (SAR) Studies Targeting CNS Receptors

The 7-oxo group on the diazabicyclo[3.2.2]nonane scaffold provides a unique hydrogen bond acceptor site that can be exploited in SAR campaigns for CNS targets, such as nicotinic acetylcholine receptors or sigma receptors. The Boc protecting group allows for selective deprotection and subsequent functionalization, enabling systematic exploration of substitution effects on binding affinity and selectivity. As evidenced by the structural differentiation from the non-oxo analog (Section 3, Evidence 1), researchers can use this compound to probe the role of the carbonyl group in receptor-ligand interactions .

Cost-Effective Scale-Up of Protected Bicyclic Amine Intermediates

For medicinal chemistry groups planning multi-gram synthesis campaigns, the substantial cost advantage of this compound over related Boc-protected diazabicyclo[3.2.2]nonane analogs (as detailed in Section 3, Evidence 3) makes it an economically prudent choice. The lower price per gram, coupled with high purity (95-97%), allows for efficient scale-up without compromising on intermediate quality. This is particularly relevant for programs that require the 7-oxo functional handle for downstream chemistry .

Thermally Demanding Synthetic Transformations

The predicted high boiling point (405.2°C) of tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, as outlined in Section 3, Evidence 4, suggests superior thermal stability compared to non-oxo analogs. This property makes it a suitable intermediate for high-temperature reactions, such as certain cross-coupling or cycloaddition processes, where thermal degradation of less stable analogs could lead to reduced yields or complex byproduct mixtures .

Synthesis of Neutral Building Blocks for Multi-Step Routes

The neutral Boc-protected form of this compound, as opposed to hydrochloride salt forms of related analogs (Section 3, Evidence 5), facilitates cleaner reaction profiles in multi-step syntheses. The absence of a counterion eliminates potential salt metathesis steps or interference with acid/base-sensitive reagents. This characteristic is advantageous for constructing complex molecular architectures where maintaining a controlled ionic environment is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.